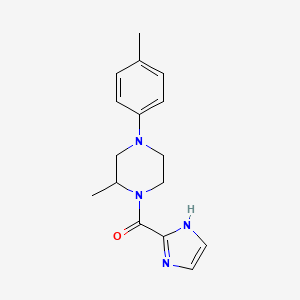![molecular formula C19H19BrN2O5S B5489437 N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5489437.png)
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine, also known as BFMPM, is a novel compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a modified amino acid that has been synthesized through a complex chemical process, and has shown promising results in various studies.
作用機序
The mechanism of action of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell growth. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to induce apoptosis and inhibit cell growth and proliferation. In neurons, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have neuroprotective effects and improve cognitive function. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has also been shown to have anti-inflammatory effects and inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is its high purity and specificity, which makes it an ideal compound for use in scientific research. However, the synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a time-consuming and expensive process, which may limit its use in some labs. Additionally, the mechanism of action of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is not fully understood, which may limit its use in some studies.
将来の方向性
There are many potential future directions for the use of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine in scientific research. One area of interest is the development of new drugs based on the structure of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine. Another area of interest is the use of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine as a tool to study the role of HDACs and the PI3K/Akt/mTOR signaling pathway in cancer and other diseases. Additionally, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine may have potential applications in the treatment of neurodegenerative diseases and other conditions that involve inflammation and oxidative stress.
In conclusion, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a novel compound that has shown promising results in various scientific research fields. While the synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a complex and expensive process, the resulting compound is highly pure and specific, making it an ideal tool for scientific research. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has potential applications in cancer research, neuroscience, and drug discovery, and may have many future directions for scientific research.
合成法
The synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a complex chemical process that involves multiple steps. The first step involves the synthesis of 5-bromo-2-furoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with L-phenylalanine methyl ester to form the corresponding amide. The amide is then reacted with L-methionine to form the final product, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine. The synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a time-consuming and expensive process, but the resulting compound is highly pure and has shown excellent results in various studies.
科学的研究の応用
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S/c1-28-10-9-13(19(25)26)21-17(23)14(11-12-5-3-2-4-6-12)22-18(24)15-7-8-16(20)27-15/h2-8,11,13H,9-10H2,1H3,(H,21,23)(H,22,24)(H,25,26)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVGYNVPDADYCV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5489354.png)
![3-(4-chlorophenyl)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5489363.png)
![5-(3-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5489368.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine](/img/structure/B5489371.png)
![6-ethyl-2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinoline](/img/structure/B5489378.png)
![2,5-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5489390.png)
![1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B5489393.png)
![6-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5489406.png)
![ethyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5489407.png)
![4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5489412.png)
![(4R)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5489422.png)

![2-(methoxymethyl)-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5489430.png)